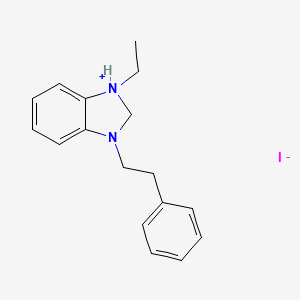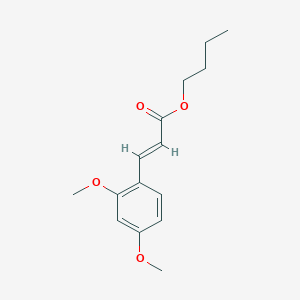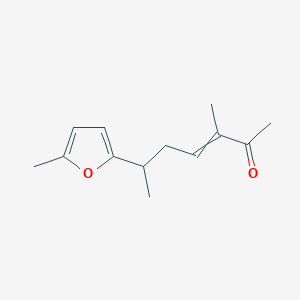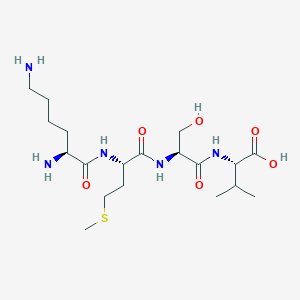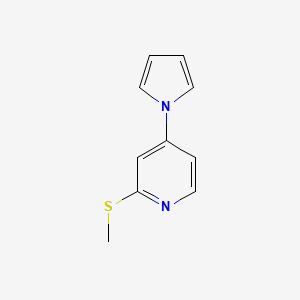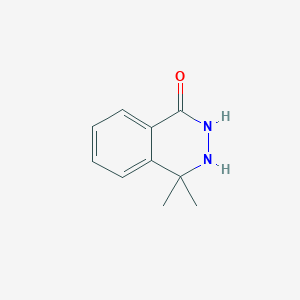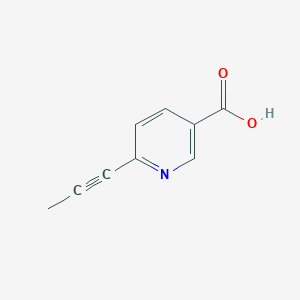
6-(Prop-1-yn-1-yl)nicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Prop-1-yn-1-yl)nicotinic acid is a derivative of nicotinic acid, which is a form of vitamin B3. This compound is characterized by the presence of a prop-1-yn-1-yl group attached to the sixth position of the nicotinic acid ring. It has the molecular formula C9H7NO2 and a molecular weight of 161.16 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Prop-1-yn-1-yl)nicotinic acid can be achieved through various synthetic routes. One common method involves the alkylation of nicotinic acid derivatives with propargyl bromide. The reaction typically takes place in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
On an industrial scale, nicotinic acid derivatives, including this compound, are often produced through multicomponent reactions. These reactions involve the condensation of nicotinic acid with various alkylating agents and other reactants under controlled conditions to yield the desired product .
Análisis De Reacciones Químicas
Types of Reactions
6-(Prop-1-yn-1-yl)nicotinic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms.
Substitution: The prop-1-yn-1-yl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
6-(Prop-1-yn-1-yl)nicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the development of new materials and as a precursor in various industrial processes.
Mecanismo De Acción
The mechanism of action of 6-(Prop-1-yn-1-yl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. For example, it may inhibit acetylcholinesterase, thereby affecting neurotransmission .
Comparación Con Compuestos Similares
Similar Compounds
Nicotinic Acid:
Nicotinamide: Another derivative of nicotinic acid, commonly used in skincare and as a dietary supplement.
Propargyl Compounds: Compounds containing the propargyl group, which have diverse applications in organic synthesis and medicinal chemistry.
Uniqueness
6-(Prop-1-yn-1-yl)nicotinic acid is unique due to the presence of the prop-1-yn-1-yl group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H7NO2 |
|---|---|
Peso molecular |
161.16 g/mol |
Nombre IUPAC |
6-prop-1-ynylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H7NO2/c1-2-3-8-5-4-7(6-10-8)9(11)12/h4-6H,1H3,(H,11,12) |
Clave InChI |
KOCVLAGDUZQSML-UHFFFAOYSA-N |
SMILES canónico |
CC#CC1=NC=C(C=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


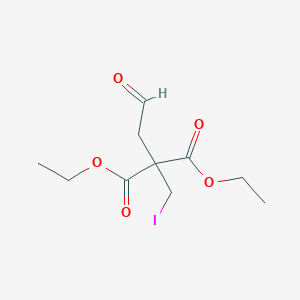
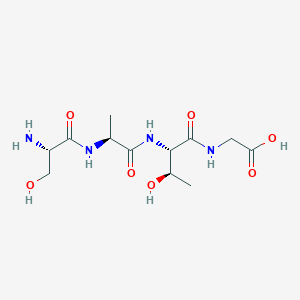
![3-[4-(difluoromethoxy)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B12519933.png)
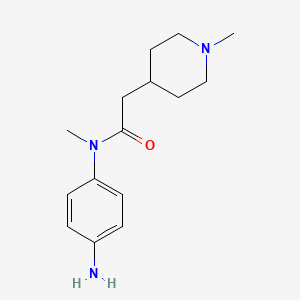
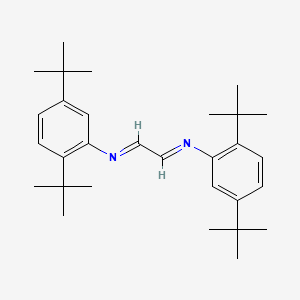
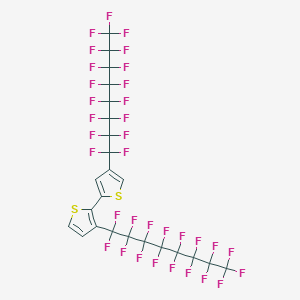
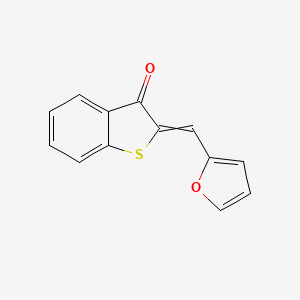
![2-(4-Hydroxyphenyl)-3-[9-(pentane-1-sulfonyl)nonyl]-1-benzothiophene-6-ol](/img/structure/B12519955.png)
